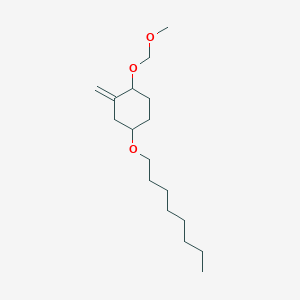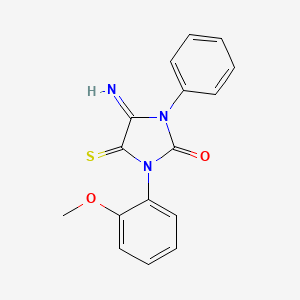
Cobalt;silver
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt;silver is a compound that combines the properties of cobalt and silver, two transition metals known for their unique chemical and physical characteristics. Cobalt is a hard, lustrous, bluish-gray metal with high thermostability and magnetic properties . Silver, on the other hand, is a soft, white, lustrous metal with the highest electrical and thermal conductivity of any metal . The combination of these two metals results in a compound with a wide range of applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
The preparation of cobalt;silver nanoparticles can be achieved through various synthetic routes. One common method involves the co-precipitation technique, where cobalt and silver salts are dissolved in a suitable solvent and then precipitated using a reducing agent . Another method is the sol-gel process, which involves the hydrolysis and condensation of metal alkoxides to form a gel, followed by drying and calcination to obtain the desired nanoparticles . Industrial production methods often involve the use of high-temperature reduction processes and electrochemical deposition techniques .
Analyse Des Réactions Chimiques
Cobalt;silver undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, cobalt can react with oxygen to form cobalt oxide, while silver can react with halogens to form silver halides . Common reagents used in these reactions include sulfuric acid, hydrochloric acid, and ammonia . The major products formed from these reactions include cobalt(II) oxide, cobalt(III) oxide, silver chloride, and silver bromide .
Applications De Recherche Scientifique
Cobalt;silver has numerous scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions . In biology, this compound nanoparticles have shown antimicrobial activity against a wide range of bacteria, making them useful in the development of antibacterial agents . In medicine, this compound nanoparticles are used in drug delivery systems and as contrast agents in magnetic resonance imaging (MRI) . In industry, this compound is used in the production of high-performance batteries, magnetic materials, and electronic devices .
Mécanisme D'action
The mechanism of action of cobalt;silver nanoparticles involves multiple pathways. The antimicrobial activity of this compound is primarily due to the generation of reactive oxygen species (ROS) that damage bacterial cell membranes and DNA . Additionally, this compound nanoparticles can interact with proteins and enzymes, disrupting their normal function and leading to cell death . The molecular targets of this compound include bacterial cell walls, membranes, and intracellular components .
Comparaison Avec Des Composés Similaires
Cobalt;silver can be compared with other similar compounds, such as cobalt oxide, silver oxide, and cobalt ferrite. While cobalt oxide and silver oxide have similar antimicrobial properties, this compound nanoparticles exhibit enhanced activity due to the synergistic effects of both metals . Cobalt ferrite, on the other hand, is known for its magnetic properties and is used in applications such as magnetic resonance imaging and drug delivery . The unique combination of cobalt and silver in this compound nanoparticles provides a balance of antimicrobial and magnetic properties, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
355378-59-5 |
|---|---|
Formule moléculaire |
Ag3Co |
Poids moléculaire |
382.538 g/mol |
Nom IUPAC |
cobalt;silver |
InChI |
InChI=1S/3Ag.Co |
Clé InChI |
CFTVNCSSKFXUJB-UHFFFAOYSA-N |
SMILES canonique |
[Co].[Ag].[Ag].[Ag] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


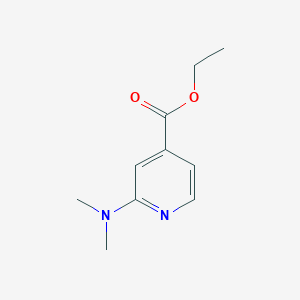
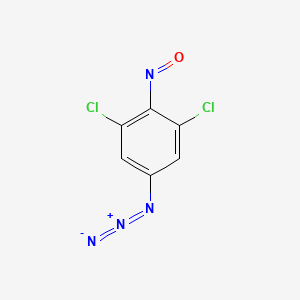
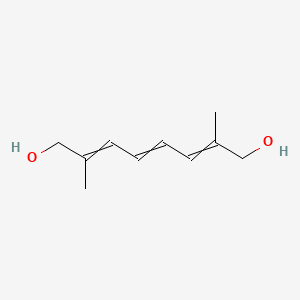
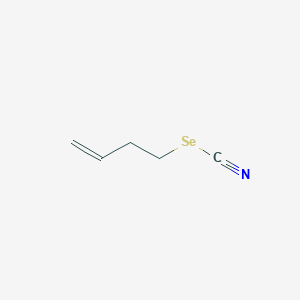
![3-(4-Methylanilino)benzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B14240078.png)
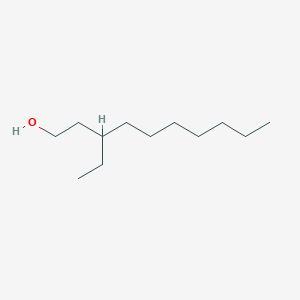
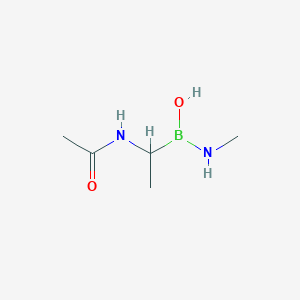
![Silane, trimethyl[[2-(phenylmethyl)-1H-inden-3-yl]oxy]-](/img/structure/B14240089.png)
![7-[5-(1-ethanimidoylpiperidin-4-yl)oxy-1-ethylsulfonyl-2,3-dihydroindol-2-yl]naphthalene-2-carboximidamide;dihydrochloride](/img/structure/B14240096.png)
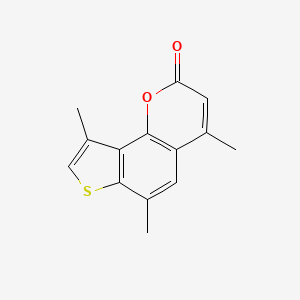
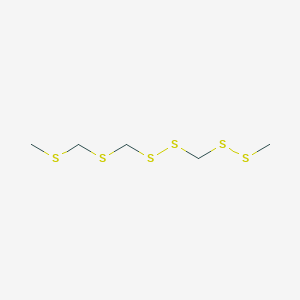
![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N,6-dimethylnicotinamide](/img/structure/B14240115.png)
